molecular formula C21H18ClN3O4S2 B6507152 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 899983-07-4

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Numéro de catalogue: B6507152
Numéro CAS: 899983-07-4
Poids moléculaire: 476.0 g/mol
Clé InChI: YVPZUINMKLHVSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with a 7-chloro and 4-methyl group, linked via a benzamide bridge to a sulfamoyl moiety bearing a furan-2-ylmethyl and methyl substituent. The sulfamoyl group in this compound may enhance binding to enzymatic targets, as sulfonamides are known to interact with active sites in proteases and kinases . The furan heterocycle introduces electron-rich aromaticity, which could influence solubility and intermolecular interactions .

Propriétés

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S2/c1-13-5-10-17(22)19-18(13)23-21(30-19)24-20(26)14-6-8-16(9-7-14)31(27,28)25(2)12-15-4-3-11-29-15/h3-11H,12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZUINMKLHVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and agrochemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety that is known for its diverse biological activities. Its molecular formula is C16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 320.8 g/mol. The structure includes a chloro group, a furan ring, and a sulfamoyl substituent, which may contribute to its biological efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzothiazole core with furan and sulfamoyl functionalities. The detailed synthetic pathway often includes:

  • Formation of the Benzothiazole Core : Utilizing appropriate precursors to construct the benzothiazole framework.
  • Introduction of the Furan Ring : Employing furan derivatives through nucleophilic substitution or coupling reactions.
  • Sulfamoylation : The final step involves attaching the sulfamoyl group to enhance solubility and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to benzothiazole derivatives. For instance, similar compounds have shown significant antifungal activity against various pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 90% at certain concentrations (Table 1) .

Compound Target Pathogen Inhibition Rate (%) at 50 mg/L
Compound 7aBotrytis cinerea90.5
Compound 7hSclerotinia sclerotiorum80.8

Insecticidal Activity

The compound exhibits promising larvicidal activity against mosquito larvae, with some derivatives achieving up to 100% mortality at concentrations as low as 10 mg/L . This suggests a potential application in vector control strategies.

While specific mechanisms for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide have yet to be fully elucidated, related benzothiazole compounds are known to interact with various biological targets, including enzymes involved in metabolic pathways and receptors linked to neurotransmission .

Case Studies

  • Larvicidal Efficacy : A study demonstrated that a closely related compound achieved complete larvicidal activity against Aedes aegypti at concentrations as low as 2 mg/L, indicating its potential as an eco-friendly insecticide .
  • Fungicidal Activity : Research on similar benzothiazole derivatives has shown effective fungicidal properties against crop pathogens, suggesting that this compound could be further explored for agricultural applications .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety
  • A sulfamoyl group
  • A furan substituent

These structural elements contribute to its biological activity and interaction with various molecular targets.

Biological Activities

Research indicates that compounds with similar structures to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide may exhibit several biological activities:

  • Anticancer Activity : Compounds containing benzothiazole and sulfonamide groups have been studied for their potential as proteasome inhibitors, which can induce apoptosis in cancer cells. This suggests that the compound may influence cellular processes related to cancer treatment.
  • Antimicrobial Properties : Sulfonamide derivatives are often recognized for their antibacterial properties. The presence of the benzothiazole moiety may enhance this activity against various pathogens, making it a candidate for further investigation in antimicrobial research.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in disease processes, potentially leading to therapeutic effects in conditions such as inflammation or infection.

Case Studies

A few notable case studies highlight the applications of similar compounds:

StudyObjectiveFindings
Study on Benzothiazole DerivativesInvestigate anticancer propertiesIdentified that certain derivatives exhibited significant cytotoxicity against various cancer cell lines.
Antimicrobial Activity AssessmentEvaluate efficacy against bacterial strainsDemonstrated that benzothiazole-sulfonamide compounds showed promising activity against resistant bacterial strains.

Comparaison Avec Des Composés Similaires

Key Differences :

  • Chlorine Position: The 7-Cl substitution in the target compound contrasts with the 5-Cl or 5,6-dimethyl groups in analogs.
  • Diethyl groups enhance lipophilicity, whereas morpholine improves aqueous solubility .

Furan-Containing Benzamide Derivatives

Compound 53 (2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide) from provides a relevant comparison due to its furan-methyl group :

Parameter Target Compound Compound 53
Core Structure Benzothiazole-linked benzamide Dichlorobenzamide
Aromatic Substituents 7-Cl, 4-CH₃ (benzothiazole) 2,4-diCl (benzamide), 4-Cl (phenyl)
Sulfamoyl/Furan Group Sulfamoyl with furan-methyl + methyl Furan-methyl directly attached to benzamide
Molecular Weight ~490.1 ~433.3

Functional Implications :

  • The benzothiazole core in the target compound may confer greater metabolic stability compared to the dichlorobenzamide in Compound 53 .
  • The sulfamoyl group in the target compound adds hydrogen-bonding capacity, which is absent in Compound 53’s simpler furan-methyl benzamide structure.

Sulfamoyl Group Variations

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide () highlights the role of sulfamoyl substituents :

Feature Target Compound Compound
Sulfamoyl Substituents (Furan-2-yl)methyl, methyl Bis(2-methoxyethyl)
Molecular Weight ~490.1 ~527.9
Solubility Moderate (furan enhances polarity) High (methoxy groups improve hydrophilicity)

Impact on Bioactivity :

  • Bis(2-methoxyethyl) groups in ’s compound likely enhance solubility but may reduce membrane permeability compared to the target’s furan-methyl group .
  • The methyl group on the target’s sulfamoyl moiety may reduce steric bulk, favoring tighter binding to hydrophobic pockets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.